

TDI-011536: A Technical Guide to the Potent Lats Kinase Inhibitor

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Compound of Interest

Compound Name: TDI-011536

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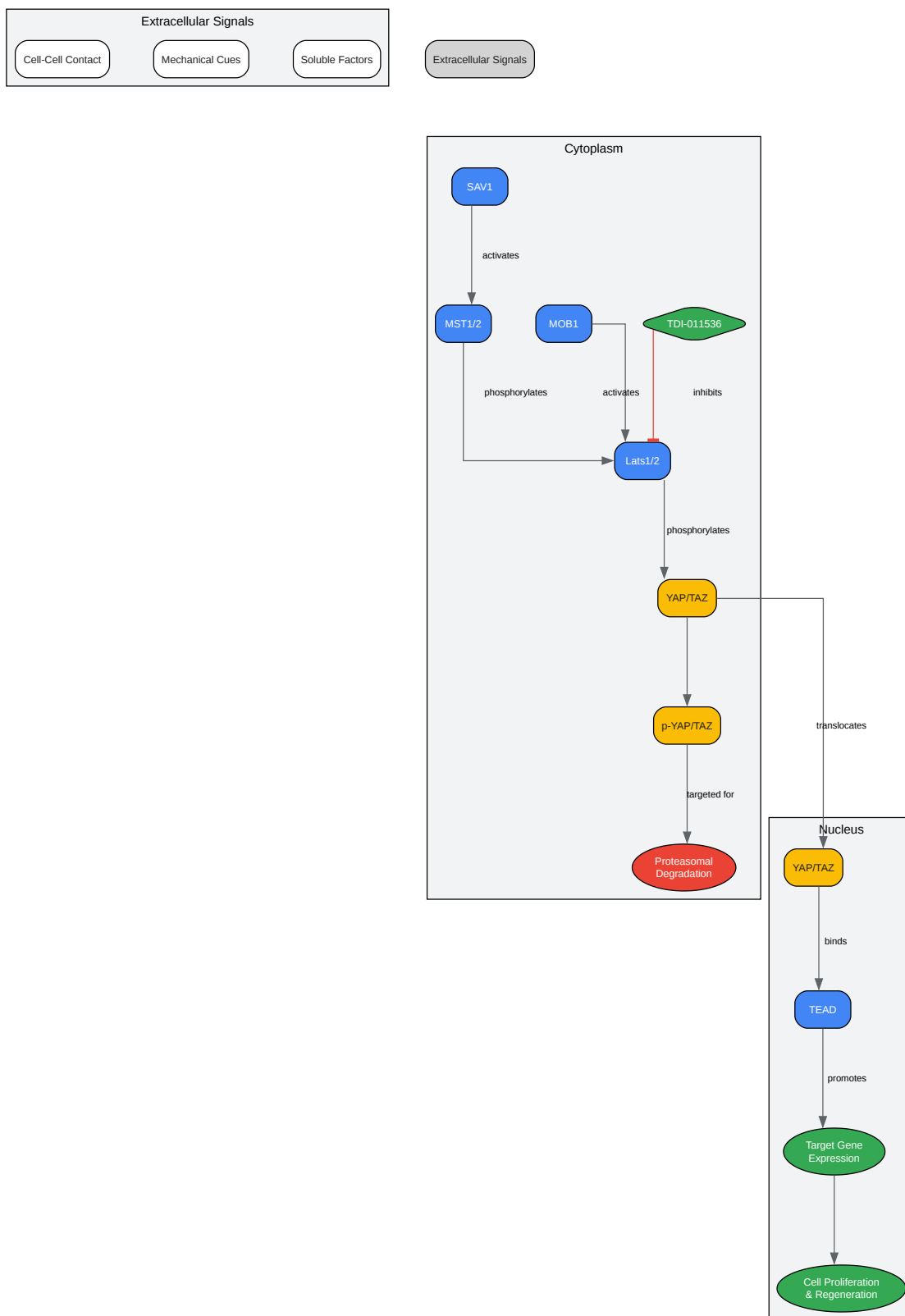
Abstract

TDI-011536 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (Lats1/2), the terminal kinases in the Hippo signaling pathway. By inhibiting Lats kinases, **TDI-011536** prevents the phosphorylation of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). This leads to the nuclear translocation of YAP/TAZ, where they associate with TEAD transcription factors to promote gene expression programs involved in cell proliferation and tissue regeneration. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of **TDI-011536**, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the Hippo Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.^{[1][2]} In its active state, a kinase cascade involving MST1/2 and Lats1/2 leads to the phosphorylation of YAP and TAZ.^{[2][3]} This phosphorylation event promotes the cytoplasmic retention and subsequent degradation of YAP/TAZ, thereby preventing their nuclear entry and transcriptional activity.^[4]

TDI-011536 functions as an ATP-competitive inhibitor of Lats1/2 kinases.^[5] By blocking the catalytic activity of Lats1/2, **TDI-011536** prevents the phosphorylation of YAP at key serine residues (e.g., S127).^[6]^[7] This allows dephosphorylated YAP to accumulate in the nucleus, bind to TEAD transcription factors, and initiate the transcription of target genes that drive cell proliferation and regeneration.^[6]^[8]



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Hippo Signaling Pathway and TDI-011536 Mechanism of Action.

Quantitative Data Presentation

The efficacy of **TDI-011536** has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Efficacy

Parameter	Value	Cell Line/System	Reference
Lats1 IC50	0.76 nM	In vitro kinase assay	[9]
EC50 (YAP phosphorylation)	10 nM	Cell-based assay	[5]
YAP Phosphorylation Reduction	~80% at 3 µM	Human retinal organoids	[5]
Proliferation of Müller Glia	Tenfold increase	Human retinal organoids	[6]

Table 2: In Vivo Efficacy in Mice (Intraperitoneal Administration)

Dosage	Time Point	Organ	Effect on pYAP	Reference
200 mg/kg	2 hours	Heart, Liver, Skin	Profound reduction	[6][7]
200 mg/kg	4 hours	Heart, Liver, Skin	Profound reduction	[6][7]
100 mg/kg	4 hours	Heart, Liver	Maintained reduction	[6][7]
100 mg/kg	4 hours	Skin	No significant reduction	[6][7]
50 mg/kg	4 hours	Heart, Liver, Skin	No significant reduction	[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of **TDI-011536**.

In Vitro Lats Kinase Inhibition Assay

This protocol describes a non-radioactive in vitro kinase assay to measure the inhibitory activity of **TDI-011536** on Lats1 kinase using YAP as a substrate.

Materials:

- Recombinant Lats1 kinase
- Recombinant GST-YAP protein
- **TDI-011536**
- Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- ATP
- Anti-phospho-YAP (S127) antibody
- Anti-GST antibody
- HRP-conjugated secondary antibody
- Chemiluminescence substrate
- 96-well plates

Procedure:

- Prepare serial dilutions of **TDI-011536** in DMSO.
- In a 96-well plate, add Lats1 kinase, GST-YAP substrate, and **TDI-011536** (or DMSO control) to the kinase buffer.
- Initiate the kinase reaction by adding ATP (e.g., 2 mM final concentration).

- Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding SDS-PAGE loading buffer.
- Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA in TBST.
- Incubate the membrane with primary antibodies against phospho-YAP (S127) and GST overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescence substrate and an imaging system.
- Quantify the band intensities to determine the IC50 value of **TDI-011536**.

Cellular Yap Phosphorylation Assay (Western Blot)

This protocol details the procedure for assessing the effect of **TDI-011536** on YAP phosphorylation in cultured cells.

Materials:

- HEK293A cells (or other suitable cell line)
- Complete culture medium (e.g., DMEM with 10% FBS)
- **TDI-011536**
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane

- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-YAP (S127), anti-total-YAP, anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescence substrate

Procedure:

- Seed HEK293A cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with various concentrations of **TDI-011536** (or DMSO control) for a specified time (e.g., 24 hours).
- Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
- Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA assay.
- Prepare protein samples with SDS-PAGE loading buffer and denature at 95°C for 5 minutes.
- Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescence substrate.
- Quantify the ratio of phospho-YAP to total YAP to determine the effect of **TDI-011536**.

In Vivo Mouse Studies

This protocol outlines the procedure for intraperitoneal administration of **TDI-011536** to mice and subsequent tissue collection for analysis.

Materials:

- Swiss Webster mice (or other appropriate strain)
- **TDI-011536**
- Vehicle (e.g., 10% Kolliphor HS 15 in PBS)
- Syringes and needles (27-30 gauge)
- Surgical tools for dissection
- Liquid nitrogen
- Tubes for tissue storage

Procedure:

- Prepare the dosing solution of **TDI-011536** in the vehicle.
- Administer **TDI-011536** or vehicle to mice via intraperitoneal injection at the desired dosage (e.g., 50, 100, or 200 mg/kg).
- At specified time points post-injection (e.g., 2 or 4 hours), euthanize the mice according to approved protocols.
- Immediately dissect the target organs (e.g., heart, liver, skin).
- Snap-freeze the tissues in liquid nitrogen and store at -80°C for subsequent analysis (e.g., Western blot or RNA sequencing).

RNA Sequencing and Analysis

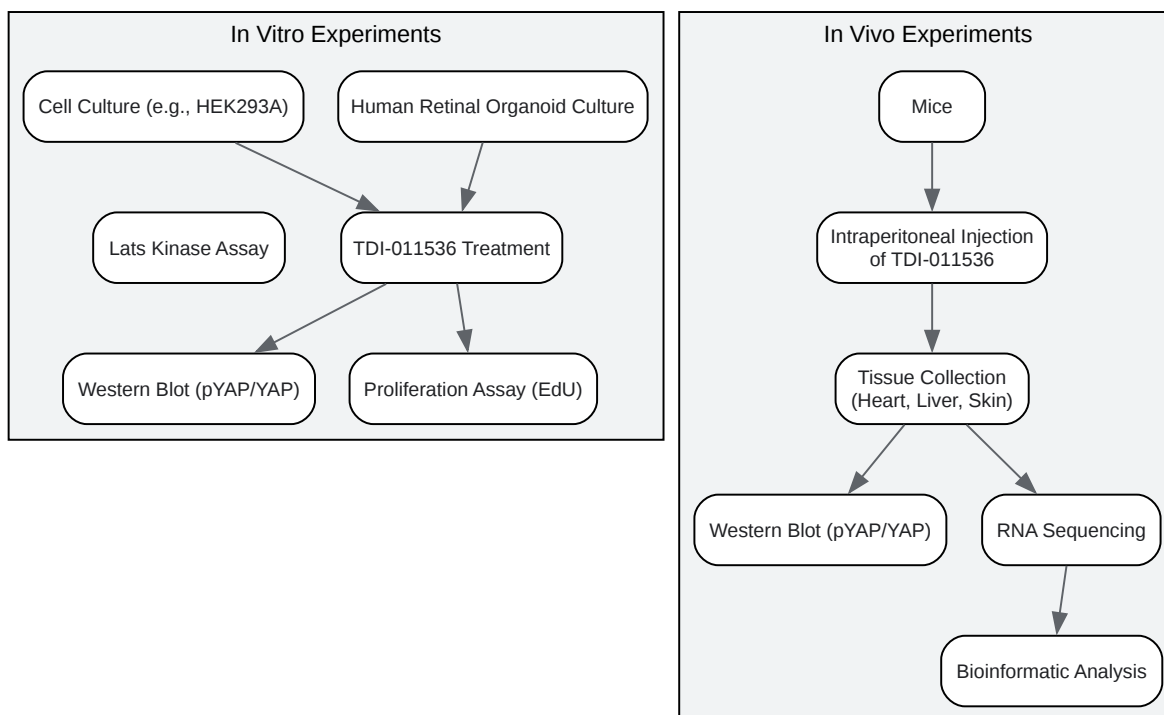
This protocol describes the general workflow for analyzing changes in gene expression in tissues from **TDI-011536**-treated mice.

Materials:

- Frozen tissue samples
- RNA extraction kit (e.g., RNeasy Kit, Qiagen)
- DNase I
- RNA quality assessment tool (e.g., Bioanalyzer)
- RNA sequencing library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)
- Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

- Homogenize the frozen tissue samples.
- Extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.
- Assess the quality and quantity of the extracted RNA.
- Prepare RNA sequencing libraries from high-quality RNA samples according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
- Sequence the prepared libraries on a next-generation sequencing platform.
- Perform bioinformatic analysis of the sequencing data, including quality control, read alignment to a reference genome, and differential gene expression analysis between **TDI-011536**-treated and vehicle-treated groups.
- Perform gene set enrichment analysis (GSEA) to identify pathways and biological processes affected by **TDI-011536** treatment, with a focus on YAP target genes.



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Experimental Workflow for TDI-011536 Characterization.

Conclusion

TDI-011536 is a valuable research tool for investigating the biological roles of the Hippo-Yap signaling pathway. Its high potency and demonstrated in vivo efficacy make it a promising candidate for further development in regenerative medicine. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at further elucidating the therapeutic potential of Lats kinase inhibition.

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References

- 1. researchgate.net [researchgate.net]
- 2. bio.unipd.it [bio.unipd.it]
- 3. Frontiers | Generation and Staging of Human Retinal Organoids Based on Self-Formed Ectodermal Autonomous Multi-Zone System [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. origene.com [origene.com]
- 6. Retinal Organoids: Cultivation, Differentiation, and Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] A simple and efficient method for generating human retinal organoids | Semantic Scholar [semanticscholar.org]
- 8. A simple and efficient method for generating human retinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-radioactive LATS in vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
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